2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide is a synthetic organic compound. Its structure suggests it may have applications in various fields such as medicinal chemistry, pharmacology, or materials science. The compound features a complex arrangement of functional groups, including a chloro-substituted phenoxy group, a methoxyphenyl group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide likely involves multiple steps, including:
Formation of the phenoxy intermediate: This could involve the reaction of 4-chloro-3,5-dimethylphenol with an appropriate halogenated reagent.
Attachment of the pyrrolidine ring: This step might involve the reaction of the phenoxy intermediate with a pyrrolidine derivative under basic conditions.
Formation of the final amide: The final step could involve the reaction of the intermediate with a suitable amine or amide-forming reagent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The chloro group on the phenoxy ring may be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide could have various applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide
- 2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide
Uniqueness
The unique combination of functional groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Properties
Molecular Formula |
C24H31ClN2O3 |
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Molecular Weight |
431.0 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]propanamide |
InChI |
InChI=1S/C24H31ClN2O3/c1-16-13-21(14-17(2)23(16)25)30-18(3)24(28)26-15-22(27-11-5-6-12-27)19-7-9-20(29-4)10-8-19/h7-10,13-14,18,22H,5-6,11-12,15H2,1-4H3,(H,26,28) |
InChI Key |
ILVSBAODZQUJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Origin of Product |
United States |
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